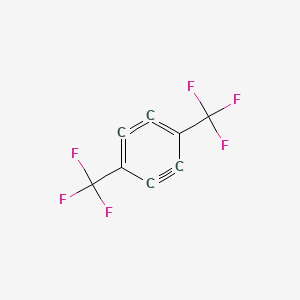
1,4-Bis(trifluoromethyl)cyclohexa-1,2,3-trien-5-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(trifluoromethyl)cyclohexa-1,2,3-trien-5-yne is a chemical compound with the molecular formula C₈F₆. It is characterized by the presence of two trifluoromethyl groups attached to a cyclohexa-1,2,3-trien-5-yne ring. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(trifluoromethyl)cyclohexa-1,2,3-trien-5-yne typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as trifluoromethylated precursors.
Reaction Conditions: The reaction conditions often include the use of strong bases and solvents to facilitate the formation of the desired compound.
Purification: After the reaction, the product is purified using techniques such as chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(trifluoromethyl)cyclohexa-1,2,3-trien-5-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Wissenschaftliche Forschungsanwendungen
1,4-Bis(trifluoromethyl)cyclohexa-1,2,3-trien-5-yne has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool in studying biological interactions and processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,4-Bis(trifluoromethyl)cyclohexa-1,2,3-trien-5-yne involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups play a crucial role in its reactivity and interactions with other molecules. The compound’s unique structure allows it to participate in various chemical reactions, influencing its effects and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 1,4-Bis(trifluoromethyl)cyclohexa-1,2,3-trien-5-yne include:
1,4-Bis(trifluoromethyl)cyclohexa-1,3-dien-5-yne: A compound with a similar structure but different electronic properties.
1,4-Bis(trifluoromethyl)benzene: Another compound with trifluoromethyl groups but a different ring structure.
Uniqueness
This compound is unique due to its specific arrangement of trifluoromethyl groups and the cyclohexa-1,2,3-trien-5-yne ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
223432-38-0 |
|---|---|
Molekularformel |
C8F6 |
Molekulargewicht |
210.08 g/mol |
InChI |
InChI=1S/C8F6/c9-7(10,11)5-1-2-6(4-3-5)8(12,13)14 |
InChI-Schlüssel |
AFJFUBXPSFITOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1#CC(=C=C=C1C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


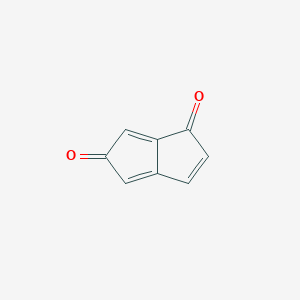
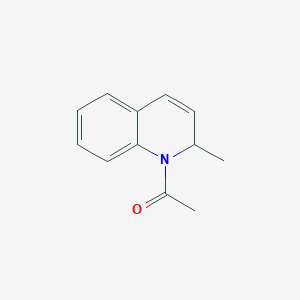

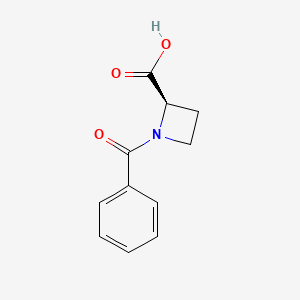
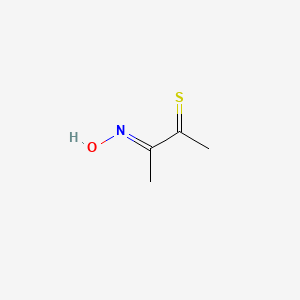
![2-[(3-Ethyloxetan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14254946.png)

![5-[(2,2-Diphenylethyl)amino]-N,N,N-trimethylpentan-1-aminium](/img/structure/B14254959.png)
![N-([1,1'-Biphenyl]-4-carbonyl)-L-tyrosine](/img/structure/B14254965.png)
![4,4'-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol)](/img/structure/B14254975.png)

![1-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}propan-2-ol](/img/structure/B14254994.png)
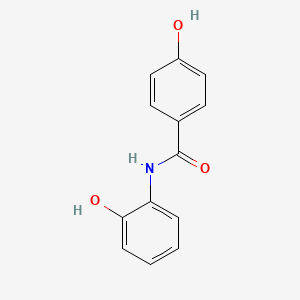
![(2E)-N-[(2-cyanophenyl)carbamothioyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B14255007.png)
